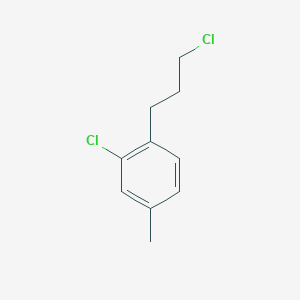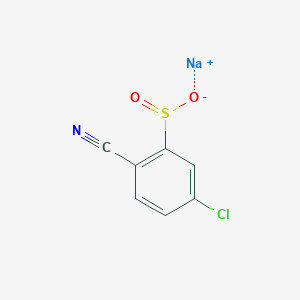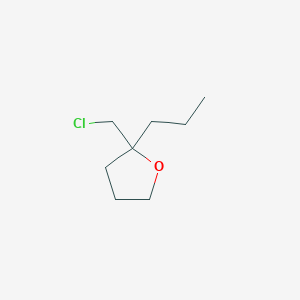![molecular formula C12H24ClN B13194829 (1R,3R,5S,7s)-1,5,7-trimethylbicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13194829.png)
(1R,3R,5S,7s)-1,5,7-trimethylbicyclo[3.3.1]nonan-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R,5S,7s)-1,5,7-trimethylbicyclo[331]nonan-3-amine hydrochloride is a bicyclic amine compound It is characterized by its unique bicyclo[331]nonane structure, which includes three methyl groups and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5S,7s)-1,5,7-trimethylbicyclo[3.3.1]nonan-3-amine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of methyl groups: Methylation reactions are employed to introduce the three methyl groups at the desired positions.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1R,3R,5S,7s)-1,5,7-trimethylbicyclo[3.3.1]nonan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can be used to modify the amine group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
科学的研究の応用
(1R,3R,5S,7s)-1,5,7-trimethylbicyclo[3.3.1]nonan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme interactions, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of (1R,3R,5S,7s)-1,5,7-trimethylbicyclo[3.3.1]nonan-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1R,5S,7s)-3-thiabicyclo[3.3.1]nonan-7-amine hydrochloride: This compound has a similar bicyclic structure but includes a sulfur atom, which imparts different chemical properties and reactivity.
(1R,3R,5S)-9-azabicyclo[3.3.1]nonan-3-ol: Another bicyclic compound with an amine group, but with different substituents and functional groups.
Uniqueness
(1R,3R,5S,7s)-1,5,7-trimethylbicyclo[331]nonan-3-amine hydrochloride is unique due to its specific arrangement of methyl groups and the bicyclic structure
特性
分子式 |
C12H24ClN |
|---|---|
分子量 |
217.78 g/mol |
IUPAC名 |
(1R,5S)-1,5,7-trimethylbicyclo[3.3.1]nonan-3-amine;hydrochloride |
InChI |
InChI=1S/C12H23N.ClH/c1-9-4-11(2)6-10(13)7-12(3,5-9)8-11;/h9-10H,4-8,13H2,1-3H3;1H/t9?,10?,11-,12+; |
InChIキー |
HFTSORGBJRZXKC-XXPMQFAASA-N |
異性体SMILES |
CC1C[C@@]2(CC(C[C@](C1)(C2)C)N)C.Cl |
正規SMILES |
CC1CC2(CC(CC(C1)(C2)C)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13194746.png)

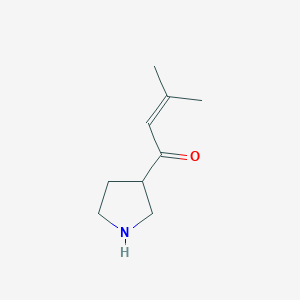
![3-[1-(4-Fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194772.png)
![3-([1-(Chloromethyl)cyclopropyl]methyl)furan](/img/structure/B13194786.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B13194793.png)
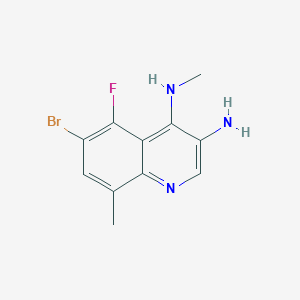
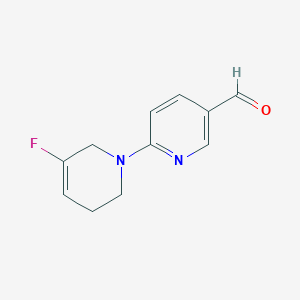
![N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)


